Fosdenopterin
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Overview
Description
This compound is marketed under the brand name Nulibry and was first approved for medical use in the United States in February 2021 . Molybdenum cofactor deficiency type A is characterized by the inability to produce cyclic pyranopterin monophosphate, leading to severe neurological symptoms and early childhood mortality .
Preparation Methods
Fosdenopterin is synthesized through a series of chemical reactions that involve the formation of cyclic pyranopterin monophosphate. The synthetic route typically involves the use of guanosine triphosphate as a starting material, which undergoes several enzymatic and chemical transformations to yield the final product . The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Fosdenopterin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its efficacy.
Substitution: Substitution reactions involve replacing specific functional groups within the molecule, which can lead to the formation of new compounds with varied properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of this compound with altered biological activities .
Scientific Research Applications
Fosdenopterin has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of cyclic pyranopterin monophosphate derivatives.
Biology: Investigated for its role in cellular processes and its potential to modulate enzyme activities.
Mechanism of Action
Fosdenopterin works by replacing the missing cyclic pyranopterin monophosphate in patients with molybdenum cofactor deficiency type A. This compound is a precursor to molybdopterin, which is essential for the activity of several molybdenum-dependent enzymes, including sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase . By restoring the levels of cyclic pyranopterin monophosphate, this compound helps to normalize the function of these enzymes, reducing the accumulation of toxic sulfites and improving neurological outcomes .
Comparison with Similar Compounds
Fosdenopterin is unique in its ability to replace cyclic pyranopterin monophosphate in patients with molybdenum cofactor deficiency type A. Similar compounds include:
Recombinant cyclic pyranopterin monophosphate: Produced using recombinant DNA technology, this compound also aims to replace the missing cofactor in patients.
Synthetic molybdopterin analogs: These compounds mimic the structure and function of molybdopterin and are investigated for their potential therapeutic applications.
This compound stands out due to its specific approval for treating molybdenum cofactor deficiency type A and its demonstrated efficacy in clinical trials .
Properties
Molybdenum cofactor deficiency (MoCD) is a rare autosomal-recessive disorder in which patients are deficient in three molybdenum-dependent enzymes: sulfite oxidase (SOX), xanthine dehydrogenase, and aldehyde dehydrogenase. The loss of SOX activity appears to be the main driver of MoCD morbidity and mortality, as the build-up of neurotoxic sulfites typically processed by SOX results in rapid and progressive neurological damage. In MoCD type A, the disorder results from a mutation in the _MOCS1_ gene leading to deficient production of MOCS1A/B, a protein that is responsible for the first step in the synthesis of molybdenum cofactor: the conversion of guanosine triphosphate into cyclic pyranopterin monophosphate (cPMP). Fosdenopterin is an exogenous form of cPMP, replacing endogenous production and allowing for the synthesis of molybdenum cofactor to proceed. | |
CAS No. |
150829-29-1 |
Molecular Formula |
C10H14N5O8P |
Molecular Weight |
363.22 g/mol |
IUPAC Name |
(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one |
InChI |
InChI=1S/C10H14N5O8P/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16)/t2-,4-,5+,8-/m1/s1 |
InChI Key |
CZAKJJUNKNPTTO-AJFJRRQVSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |
SMILES |
C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fosdenopterin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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